Quinoline, 1-butyl-1,2,3,4-tetrahydro-5,7-dinitro-
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Overview
Description
Quinoline, 1-butyl-1,2,3,4-tetrahydro-5,7-dinitro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a butyl group at the first position and two nitro groups at the fifth and seventh positions on the tetrahydroquinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the hydrogenation of quinoline using heterogeneous catalysts. This process can be reversed, making tetrahydroquinoline a potential hydrogen-donor solvent in various applications . Additionally, the Skraup synthesis is a common method for synthesizing quinoline, involving the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives often employs high-temperature cyclizations and metal-promoted processes. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1-butyl-1,2,3,4-tetrahydro-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids like sulfuric acid for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted quinolines, and various other functionalized quinoline compounds .
Scientific Research Applications
Quinoline, 1-butyl-1,2,3,4-tetrahydro-5,7-dinitro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline, 1-butyl-1,2,3,4-tetrahydro-5,7-dinitro- involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antitumor effects . The compound’s ability to donate hydrogen atoms also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Oxamniquine
- Dynemycin
- Viratmycin
- Nicainoprol
Uniqueness
Quinoline, 1-butyl-1,2,3,4-tetrahydro-5,7-dinitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57883-33-7 |
---|---|
Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-butyl-5,7-dinitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C13H17N3O4/c1-2-3-6-14-7-4-5-11-12(14)8-10(15(17)18)9-13(11)16(19)20/h8-9H,2-7H2,1H3 |
InChI Key |
BYDOYFSHDFMNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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